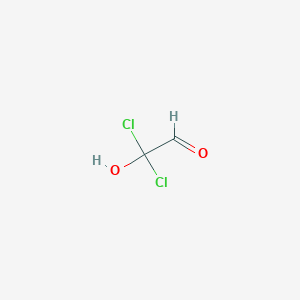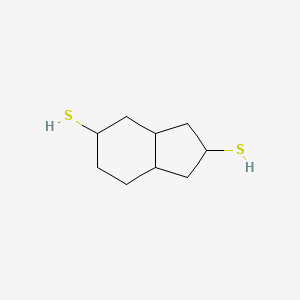
Octahydro-1H-indene-2,5-dithiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Octahydro-1H-indene-2,5-dithiol is a chemical compound with the molecular formula C9H16S2 It is characterized by its unique structure, which includes a bicyclic ring system with two thiol groups attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Octahydro-1H-indene-2,5-dithiol typically involves the hydrogenation of indene derivatives followed by the introduction of thiol groups. One common method includes the catalytic hydrogenation of indene in the presence of a suitable catalyst such as palladium on carbon (Pd/C) under high pressure and temperature conditions. The resulting octahydroindene is then subjected to thiolation using reagents like thiourea or hydrogen sulfide to introduce the thiol groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions
Octahydro-1H-indene-2,5-dithiol can undergo various types of chemical reactions, including:
Oxidation: The thiol groups can be oxidized to form disulfides.
Reduction: The compound can be reduced to remove the thiol groups or to modify the ring structure.
Substitution: The thiol groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and iodine (I2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of disulfides.
Reduction: Formation of hydrocarbons or modified ring structures.
Substitution: Formation of alkyl or acyl derivatives.
Scientific Research Applications
Octahydro-1H-indene-2,5-dithiol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antioxidant and antimicrobial activities.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Octahydro-1H-indene-2,5-dithiol involves its thiol groups, which can interact with various molecular targets. The thiol groups can form disulfide bonds with proteins, affecting their structure and function. This interaction can modulate enzymatic activity and cellular processes.
Comparison with Similar Compounds
Similar Compounds
Hexahydroindan: Similar bicyclic structure but lacks thiol groups.
Bicyclo[4.3.0]nonane: Another bicyclic compound with different functional groups.
Indan: A related compound with a single ring structure.
Uniqueness
Octahydro-1H-indene-2,5-dithiol is unique due to the presence of two thiol groups, which impart distinct chemical reactivity and potential biological activity compared to similar compounds.
Properties
CAS No. |
831225-32-2 |
|---|---|
Molecular Formula |
C9H16S2 |
Molecular Weight |
188.4 g/mol |
IUPAC Name |
2,3,3a,4,5,6,7,7a-octahydro-1H-indene-2,5-dithiol |
InChI |
InChI=1S/C9H16S2/c10-8-2-1-6-3-9(11)5-7(6)4-8/h6-11H,1-5H2 |
InChI Key |
VJRIPDGFPIFPMP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CC2C1CC(C2)S)S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methanone, bis[4-(4-chlorophenyl)-1H-pyrrol-3-yl]-](/img/structure/B14197615.png)
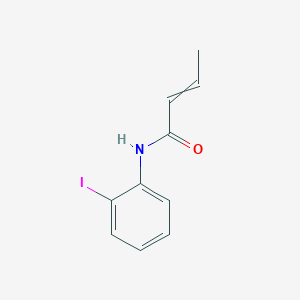
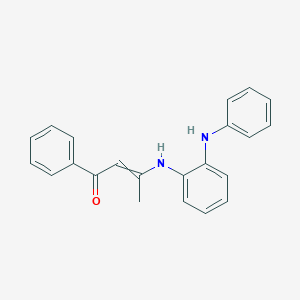
![Methyl 6-[(2-ethoxy-2-oxoethyl)amino]hexanoate](/img/structure/B14197648.png)
![(Pyridin-4-yl){4-[(3,5,6-trimethylpyrazin-2-yl)methyl]piperazin-1-yl}methanone](/img/structure/B14197655.png)
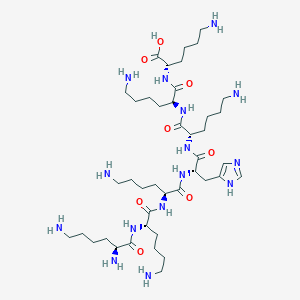


![4-(Morpholin-4-yl)-6-(thiophen-3-yl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B14197674.png)
![N-[4-(4-Chlorophenoxy)benzoyl]-O-(trifluoromethyl)-L-tyrosine](/img/structure/B14197680.png)
![2-(3,4-Dimethoxyphenyl)-1-[4-(3-phenylpropyl)piperazin-1-yl]ethan-1-one](/img/structure/B14197685.png)
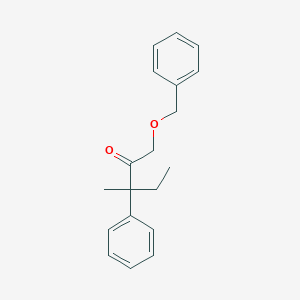
![4-[(4-Methylpyridin-2-yl)amino]-4-oxobut-2-enoic acid](/img/structure/B14197694.png)
